1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole
Description
Properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5OS/c1-7-10(18-8(2)13-7)11(17)15-5-9(6-15)16-4-3-12-14-16/h3-4,9H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHIEKNALWPFRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CC(C2)N3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole typically involves multi-step reactions. One common method includes the initial formation of the thiazole ring through the reaction of acetyl chloride with thiourea, followed by cyclization with α-haloketones . The azetidine ring can be synthesized via the reaction of azetidinone with appropriate reagents under controlled conditions . Finally, the triazole ring is introduced through a cycloaddition reaction involving azides and alkynes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .
Chemical Reactions Analysis
Reactivity of the Azetidine Ring
The azetidine ring (4-membered saturated heterocycle) exhibits strain-driven reactivity. Key reactions include:
Aza-Michael Addition
Azetidine derivatives undergo regioselective aza-Michael additions with α,β-unsaturated carbonyl compounds. For example, DBU-catalyzed reactions in acetonitrile at 65°C yield 1,3′-biazetidine derivatives (e.g., 4a , 64% yield) . The reaction mechanism involves nucleophilic attack by the azetidine nitrogen on the electrophilic β-carbon of enones.
Ring-Opening Reactions
Azetidines can undergo acid- or base-catalyzed ring-opening. For instance, treatment with strong acids (e.g., HCl) or nucleophiles (e.g., Grignard reagents) may cleave the ring, forming linear amines or substituted products .
Reactivity of the 1,2,3-Triazole Moiety
The 1H-1,2,3-triazole ring participates in:
N-Alkylation/Arylation
The triazole’s NH group (position 1) can undergo alkylation or arylation under basic conditions. For example, DBU or KCO in acetonitrile facilitates N-substitution with alkyl halides or aryl boronic acids via Suzuki-Miyaura coupling .
Cycloaddition Reactions
1,2,3-Triazoles are inert to thermal [3+2] cycloadditions but may engage in metal-catalyzed reactions. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is unlikely here due to the absence of terminal alkynes.
Reactivity of the 2,4-Dimethylthiazole-5-Carbonyl Group
The thiazole ring and its carbonyl group exhibit distinct reactivity:
Electrophilic Substitution
Thiazoles undergo electrophilic substitution at the 5-position (already substituted here). Methyl groups may participate in oxidation (e.g., KMnO → carboxylic acids) or halogenation .
Carbonyl Modifications
The amide linkage (thiazole-5-carbonyl to azetidine) is stable but can hydrolyze under acidic/basic conditions to yield carboxylic acids and amines. Lawesson’s reagent may convert the carbonyl to a thiocarbonyl .
Cross-Coupling Reactions
Palladium-catalyzed cross-couplings are feasible if halogen substituents are introduced. For example:
Structural Characterization Techniques
Key methods for verifying reaction outcomes include:
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 1,2,3-triazoles exhibit notable antimicrobial properties. Studies have shown that compounds containing the triazole ring can effectively inhibit the growth of various pathogens, including bacteria and fungi. For instance:
- A series of triazole derivatives were synthesized and tested against several gram-positive and gram-negative bacteria, demonstrating significant antibacterial activity .
- The compound's thiazole component enhances its efficacy against fungal strains like Aspergillus niger and Candida albicans, suggesting potential use in antifungal treatments .
Anticancer Properties
Triazoles are often explored for their anticancer potential. The compound in focus has shown promise in inhibiting cancer cell proliferation:
- In vitro studies revealed that certain triazole derivatives can induce apoptosis in cancer cell lines, including breast and colon cancer cells .
- The structural modifications associated with the thiazole group have been linked to increased cytotoxicity against specific cancer types .
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor:
- It has been found to inhibit histone deacetylase (HDAC) enzymes, which play a crucial role in cancer progression. This inhibition is vital for developing new anticancer therapies .
- Additionally, the compound may impact phospholipid-dependent kinases, further broadening its therapeutic applications in oncology .
Agricultural Applications
The unique structure of 1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole also lends itself to agricultural uses:
Pesticides and Fungicides
Research has indicated that triazole derivatives can serve as effective pesticides:
- They exhibit fungicidal properties that can protect crops from fungal infections. The thiazole component enhances the bioactivity against plant pathogens .
- Studies have shown that compounds similar to this one can be formulated into agricultural products aimed at improving crop yield and health by controlling disease outbreaks .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole involves its interaction with specific molecular targets. For instance, it can bind to DNA and inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, it may interact with enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Structural Features :
- 1,2,3-Triazole: A five-membered aromatic ring with three nitrogen atoms, known for metabolic stability and hydrogen-bonding capacity .
- Azetidine : A four-membered saturated ring, contributing conformational constraints that may enhance target binding specificity.
- 2,4-Dimethylthiazole-5-carbonyl : A thiazole derivative with methyl substituents, likely influencing lipophilicity and electronic properties.
Characterization :
- 1H NMR : A singlet at ~7.71 ppm confirms the triazolyl proton .
- IR : Peaks at ~1700 cm⁻¹ (carbonyl stretch) and ~3100 cm⁻¹ (aromatic C-H) validate the thiazole and triazole moieties .
Structural Comparison with Analogous Compounds
Table 1: Structural and Physicochemical Properties
Key Observations :
- Compound A ’s thiazole substituent enhances lipophilicity compared to the carboxylic acid derivative .
- The absence of a methyl linker (vs.
- Halogenated analogs (e.g., 9c in ) exhibit higher molecular weights and altered electronic profiles due to bromine.
Pharmacological and Functional Comparisons
Analysis :
- Compound A ’s thiazole and azetidine groups may confer antimicrobial or anticancer activity , analogous to ’s derivatives. However, empirical data are lacking.
- The rigid azetidine in Compound A could improve target specificity compared to flexible alkyl chains in other analogs .
- Halogenated derivatives (e.g., 9c in ) show enhanced binding in docking studies due to hydrophobic interactions.
Biological Activity
The compound 1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole represents a novel class of bioactive compounds that have garnered attention for their potential therapeutic applications. This article explores the biological activities associated with this compound, including its antimicrobial properties, anticancer effects, and mechanisms of action.
Chemical Structure and Properties
The compound features a unique structure that combines a triazole ring with an azetidine moiety and a thiazole carbonyl group. The molecular formula is , with a molecular weight of approximately 270.34 g/mol. The presence of these functional groups is crucial for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of triazoles and thiazoles possess significant antimicrobial properties. For instance, compounds similar to 1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | Staphylococcus aureus | 0.125 µg/mL |
| B | Escherichia coli | 0.25 µg/mL |
| C | Pseudomonas aeruginosa | 0.5 µg/mL |
Anticancer Properties
The anticancer potential of the compound has been investigated in various studies. For example, it has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .
Case Study: Anticancer Activity
In a study conducted by Dhumal et al. (2021), several triazole derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The results demonstrated that certain modifications to the azetidine ring enhanced the cytotoxicity significantly compared to standard chemotherapeutic agents.
The biological activity of 1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways essential for bacterial survival and cancer cell proliferation.
- DNA Interaction : Preliminary studies suggest that triazoles can intercalate DNA or inhibit topoisomerases, leading to disrupted replication in both bacterial and cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
